3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea
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Overview
Description
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea is a heterocyclic compound that contains both pyrazole and thiophene moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of the oxolane ring adds to the compound’s complexity and potential reactivity.
Mechanism of Action
Target of action
Compounds with a pyrazole core, like “3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and functional groups of the compound .
Mode of action
The compound could bind to its target, causing a conformational change that alters the target’s activity. This could either enhance or inhibit the target’s function, depending on the nature of the interaction .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors like solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body, how it is metabolized, and how quickly it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors like pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole share structural similarities and exhibit similar biological activities.
Thiophene Derivatives: Compounds such as 2-(thiophen-2-yl)-1H-pyrazole are also structurally related and have comparable properties.
Uniqueness
The uniqueness of 3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-[(thiophen-2-yl)methyl]urea lies in its combination of the oxolane, pyrazole, and thiophene moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-13(14-7-12-2-1-5-20-12)16-10-6-15-17(8-10)11-3-4-19-9-11/h1-2,5-6,8,11H,3-4,7,9H2,(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVZDNZRIPWCME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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